molecular formula C17H21N3O4 B11139073 2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide

2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide

Cat. No.: B11139073
M. Wt: 331.4 g/mol
InChI Key: CEGIDTPCMNKJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. The final step involves the acylation of the pyridazinone with 3-methoxypropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-methoxybenzoic acid, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit oxidative enzymes, reducing the production of reactive oxygen species and thereby exerting an antioxidant effect.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenol: Shares the methoxyphenyl group but lacks the pyridazinone core.

    3-Methoxybenzaldehyde: Similar aromatic structure but different functional groups.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a methoxyphenyl group but has a different core structure.

Uniqueness

2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide is unique due to its combination of a pyridazinone core with methoxyphenyl and methoxypropyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C17H21N3O4/c1-23-10-4-9-18-16(21)12-20-17(22)8-7-15(19-20)13-5-3-6-14(11-13)24-2/h3,5-8,11H,4,9-10,12H2,1-2H3,(H,18,21)

InChI Key

CEGIDTPCMNKJCC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.